molecular formula C14H20N2O B1667577 Aptocaine CAS No. 19281-29-9

Aptocaine

Cat. No. B1667577
CAS RN: 19281-29-9
M. Wt: 232.32 g/mol
InChI Key: WJOQWLQQCYYQBE-UHFFFAOYSA-N
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Description

Aptocaine, also known as Pirothesin, is a local anesthetic agent . It was first synthesized in Britain and is related to prilocaine . Aptocaine has been found to produce satisfactory analgesia, of longer duration than lignocaine, by several routes, at a concentration of 3% in animals .


Molecular Structure Analysis

The molecular formula of Aptocaine is C14H20N2O . The exact mass is 232.16 and the molecular weight is 232.330 . The elemental analysis shows that it contains Carbon (72.38%), Hydrogen (8.68%), Nitrogen (12.06%), and Oxygen (6.89%) .

Safety And Hazards

When handling Aptocaine, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOQWLQQCYYQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864880
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptocaine

CAS RN

19281-29-9
Record name α-Methyl-N-(2-methylphenyl)-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19281-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptocaine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aptocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APTOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K838NNTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
F Reynolds, THL Bryson, ADG Nicholas - British Journal of Anaesthesia, 1976 - Elsevier
… In a second trial in 27 subjects, 1% aptocaine was … , aptocaine was similar to mepivacaine and more active and long-lasting than lignocaine and prilocaine. By this route aptocaine also …
Number of citations: 26 www.sciencedirect.com
F Reynolds - InPharma, 1976 - Springer
Twenty-eight healthy volunteers received aptocaine intradermally (forearm) in … subjects, aptocaine 1% was compared with mepivacaine or prilocaine 1, 2 or 3%. Aptocaine was similar to …
Number of citations: 0 link.springer.com
AH Beckett, W Vuthikongsirigool - The Journal of Pharmacy and …, 1976 - europepmc.org
Identification of metabolites of aptocaine and some related compounds [proceedings]. - Abstract - Europe PMC … Identification of metabolites of aptocaine and some related …
Number of citations: 3 europepmc.org
NJ MARSHALL, SVON BORCKE… - …, 1975 - academic.oup.com
… was specific for propranolol since it was not observed with the closely related drug practolol (1 mM), and (iv) quinidine (1 mM) and the local anaesthetics lignocaine and aptocaine also …
Number of citations: 31 academic.oup.com
C Aps, F Reynolds - BJA: British Journal of Anaesthesia, 1976 - academic.oup.com
… Similar changes in vasoactivity with concentration occurred with prilocaine and aptocaine, suggesting that concentration is another determinant of the effect of local anaesthetic agents …
Number of citations: 123 academic.oup.com
H Knape - Side Effects of Drugs Annual, 1977 - Elsevier
… APTOCAINE The new local anaesthetic drug aptocaine is chemically related to prilocaine, but till now … The anaesthetic activity of aptocaine was about the same as that of mepivacaine. …
Number of citations: 2 www.sciencedirect.com
F Reynolds - otago.ac.nz
… The next paper was another intradermal study, this time of aptocaine [81]. Aptocaine was more … It had marked vasoconstrictor activity and it was suggested that aptocaine merited clinical …
Number of citations: 0 www.otago.ac.nz
L Vasvari-Debreczy, AH Beckett, W Vutthikongsirigool - Tetrahedron, 1981 - Elsevier
… As reported earlier,’ aptocaine jld) formed in o&o and in ciao a cyclic metabonate, 1 - (2 - tolyl) - 3 - methyl hexahydro - 1 H - pynoIojl,2 - u)imidazolin - 2 - one (Za). Thus cyclic …
Number of citations: 11 www.sciencedirect.com
LE Mather - New Aspects in Regional Anesthesia 4: Major …, 1986 - Springer
… [11] found there were no Significant differences in duration of action between aptocaine solutions at pH 5.6 and 6.8. The observations that tachyphylaxis seems to occur more readily …
Number of citations: 7 link.springer.com
DG Willatts, F Reynolds - British Journal of Anaesthesia, 1985 - Elsevier
The vascular effects and duration of action of two ester-linked local anaesthetics, procaine and amethocaine, and four amide-linked local anaesthetics, cinchocaine, lignocaine, …
Number of citations: 95 www.sciencedirect.com

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